molecular formula C9H18INO2 B13102301 (S)-tert-Butyl (1-iodobutan-2-yl)carbamate CAS No. 161529-23-3

(S)-tert-Butyl (1-iodobutan-2-yl)carbamate

Cat. No.: B13102301
CAS No.: 161529-23-3
M. Wt: 299.15 g/mol
InChI Key: BOMZZPKYLGOCKD-ZETCQYMHSA-N
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Description

(S)-tert-Butyl (1-iodobutan-2-yl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate typically involves the reaction of (S)-1-iodobutan-2-amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the carbamate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl (1-iodobutan-2-yl)carbamate can undergo several types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols.

    Reduction Reactions: The carbamate group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of substituted carbamates.

    Reduction: Formation of the corresponding amine.

    Oxidation: Formation of oxidized carbamate derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential as a prodrug or in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic activation. The molecular targets and pathways involved would vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler carbamate used in various chemical syntheses.

    (S)-1-Iodobutan-2-amine: The amine precursor used in the synthesis of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate.

    N-Boc-protected amines: A class of compounds similar in structure and used for protecting amine groups in organic synthesis.

Properties

CAS No.

161529-23-3

Molecular Formula

C9H18INO2

Molecular Weight

299.15 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-iodobutan-2-yl]carbamate

InChI

InChI=1S/C9H18INO2/c1-5-7(6-10)11-8(12)13-9(2,3)4/h7H,5-6H2,1-4H3,(H,11,12)/t7-/m0/s1

InChI Key

BOMZZPKYLGOCKD-ZETCQYMHSA-N

Isomeric SMILES

CC[C@@H](CI)NC(=O)OC(C)(C)C

Canonical SMILES

CCC(CI)NC(=O)OC(C)(C)C

Origin of Product

United States

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